Lithium butyltriisobutylaluminate

Description

Historical Trajectories and Foundational Principles of Organolithium Reagents

The journey of organolithium reagents began in the early 20th century, marking a pivotal moment in the evolution of synthetic organic chemistry. goettingen-research-online.dewikipedia.org While the first organometallic compound, Zeise's salt, was synthesized in 1827, and diethylzinc (B1219324) was prepared in 1849, it was the development of organolithium reagents in the 1930s that offered a more reactive alternative to the already revolutionary Grignard reagents. researchgate.net Pioneers in the field, such as Karl Ziegler, Georg Wittig, and Henry Gilman, laid the groundwork for understanding and utilizing these powerful synthetic tools. researchgate.netfishersci.fr

The fundamental principle underpinning the reactivity of organolithium compounds is the highly polar nature of the carbon-lithium (C-Li) bond, a consequence of the significant difference in electronegativity between carbon and lithium. wikipedia.orgwikipedia.org This polarization results in a substantial partial negative charge on the carbon atom, rendering it a potent nucleophile and a strong base. wikipedia.orgwikipedia.org This dual reactivity allows organolithium reagents to participate in a wide array of chemical transformations, including nucleophilic additions to carbonyl compounds and SN2-type reactions with alkyl halides. wikipedia.orgwikipedia.org

The synthesis of organolithium reagents is most commonly achieved through the reaction of an alkyl or aryl halide with lithium metal. masterorganicchemistry.com This method, however, can be accompanied by side reactions such as Wurtz coupling. deutscher-apotheker-verlag.de An alternative and often cleaner method is the metal-halogen exchange, where an existing organolithium compound, typically an alkyllithium, reacts with an organic halide to generate a new organolithium species. fishersci.fr

The structure of organolithium compounds in solution is complex, often existing as aggregates (dimers, tetramers, or hexamers) which influences their reactivity. libretexts.org The degree of aggregation is dependent on the nature of the organic group and the solvent used. libretexts.org The ability to control the reactivity and selectivity of organolithium reagents through the choice of solvent and the addition of coordinating ligands has been a key factor in their widespread adoption in both academic and industrial settings, including in the synthesis of pharmaceuticals and polymers. wikipedia.orgnih.gov

Developments in Organoaluminum Chemistry and its Synthetic Utility

The field of organoaluminum chemistry, while having its roots in the 19th century with the synthesis of the first organoaluminum compound, (C₂H₅)₃Al₂I₃, in 1859, remained relatively unexplored until the mid-20th century. wikipedia.orgnumberanalytics.com The groundbreaking work of Karl Ziegler in the 1950s on the direct synthesis of trialkylaluminum compounds and their application in catalytic olefin polymerization, which earned him the Nobel Prize in 1963, ignited a surge of interest in these reagents. goettingen-research-online.dewikipedia.orgacs.org

Organoaluminum compounds are characterized by the bond between carbon and aluminum. wikipedia.org The behavior of these compounds is largely dictated by the polarity of the C-Al bond and the high Lewis acidity of three-coordinate aluminum species. wikipedia.org Unlike organolithium reagents, which are primarily ionic in nature, the C-Al bond has a more covalent character, though it is still significantly polarized. This Lewis acidity allows organoaluminum compounds to act as effective catalysts and co-catalysts in a variety of organic reactions. numberanalytics.comnumberanalytics.com

The synthetic utility of organoaluminum compounds is vast and continues to expand. They are widely used in industry for the production of polyolefins and linear alpha-olefins. wikipedia.org In the realm of fine chemical synthesis, they are employed in a range of transformations, including:

Carboalumination: The addition of an organoaluminum compound across an alkene or alkyne, creating a new carbon-carbon bond and a new organoaluminum species that can be further functionalized. wikipedia.org

Reductions: Certain organoaluminum hydrides are powerful and selective reducing agents.

Catalysis: As Lewis acids, they can activate functional groups and catalyze reactions such as the Diels-Alder reaction and the Friedel-Crafts alkylation. numberanalytics.com

Recent advancements in organoaluminum chemistry have focused on the development of new synthetic methods, including metathesis reactions and direct synthesis from aluminum metal, to create more complex and tailored reagents. numberanalytics.com Furthermore, the use of bulky ligands has allowed for the stabilization of low-coordinate aluminum species, opening up new avenues of reactivity. goettingen-research-online.de The ongoing research in this field is geared towards developing more sustainable synthetic methods and expanding the applications of these versatile reagents in areas such as energy and materials science. numberanalytics.comnumberanalytics.com

The Genesis and Reactivity Profile of Mixed Organometallic "Ate" Complexes

The conceptual landscape of organometallic chemistry was significantly broadened by the introduction of "ate" complexes by Georg Wittig in 1958. wikipedia.org An "ate" complex is an ionic species formed by the reaction of a Lewis acid with a base, resulting in an increase in the coordination number of the central atom of the Lewis acid and the acquisition of a formal negative charge. wikipedia.org These complexes exhibit unique reactivity that is often distinct from their neutral precursors.

Organoaluminate species are "ate" complexes where the central Lewis acidic atom is aluminum. They are formed by the reaction of a neutral organoaluminum compound (a Lewis acid) with a nucleophile (a Lewis base), typically an organolithium, Grignard reagent, or an alkali metal hydride. The general formation of a lithium organoaluminate can be represented as:

R₃Al + R'Li → Li⁺[R₃AlR']⁻

In this reaction, the aluminum atom's coordination number increases from three to four, and it acquires a formal negative charge, which is balanced by the lithium cation. This transformation has a profound impact on the reactivity of the organoaluminum species. The resulting aluminate is generally less Lewis acidic and more nucleophilic than the parent trialkylaluminum.

The structure of organoaluminate complexes in solution can vary, existing as contact ion pairs (CIP) or solvent-separated ion pairs (SSIP), which can influence their reactivity. baranlab.org The nature of the organic groups (R and R') and the solvent play a crucial role in determining the specific structure and, consequently, the chemical behavior of the aluminate.

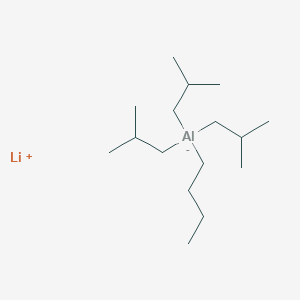

Lithium butyltriisobutylaluminate, with the chemical formula Li[Al(n-Bu)(i-Bu)₃], is a prime example of a mixed-ligand organoaluminate "ate" complex. Its structure consists of a central aluminum atom bonded to one n-butyl group and three isobutyl groups, with the resulting negative charge on the aluminate anion being counterbalanced by a lithium cation.

The synthesis of such mixed tetraalkylaluminates generally involves the reaction of a trialkylaluminum compound with an organolithium reagent. In the case of this compound, this would likely involve the reaction of triisobutylaluminum (B85569) with n-butyllithium:

(i-Bu)₃Al + n-BuLi → Li⁺[(i-Bu)₃Al(n-Bu)]⁻

The reactivity of this compound is expected to be characteristic of a lithium tetraalkylaluminate. These compounds are known to be effective nucleophilic alkylating agents and, in some cases, reducing agents. The presence of both n-butyl and isobutyl groups on the aluminum center may offer unique selectivity in certain chemical transformations, although specific research findings on this particular compound are not widely documented in publicly available literature. The steric bulk of the isobutyl groups likely influences the accessibility of the n-butyl group for nucleophilic attack.

The study of such mixed organoaluminate complexes is part of a broader effort to fine-tune the reactivity of organometallic reagents for specific synthetic applications. By varying the nature of the alkyl groups on the aluminum center, chemists can modulate the steric and electronic properties of the reagent, thereby controlling its reactivity and selectivity in organic reactions.

Structure

2D Structure

Properties

CAS No. |

14239-17-9 |

|---|---|

Molecular Formula |

C16H36AlLi |

Molecular Weight |

262.4 g/mol |

IUPAC Name |

lithium;butyl-tris(2-methylpropyl)alumanuide |

InChI |

InChI=1S/4C4H9.Al.Li/c3*1-4(2)3;1-3-4-2;;/h3*4H,1H2,2-3H3;1,3-4H2,2H3;;/q;;;;-1;+1 |

InChI Key |

FYVDOAVBRKMCOQ-UHFFFAOYSA-N |

SMILES |

[Li+].CCCC[Al-](CC(C)C)(CC(C)C)CC(C)C |

Canonical SMILES |

[Li+].CCCC[Al-](CC(C)C)(CC(C)C)CC(C)C |

Other CAS No. |

14239-17-9 |

Synonyms |

lithium butyltriisobutylaluminate |

Origin of Product |

United States |

Synthetic Methodologies for Lithium Butyltriisobutylaluminate and Analogous Organoaluminate Compounds

Strategic Synthesis of Precursor Organometallic Species

The successful formation of the target ate complex is critically dependent on the quality and purity of the organolithium and organoaluminum precursors.

Butyllithium (B86547) (BuLi), most commonly n-butyllithium, is a cornerstone reagent in organic synthesis, valued for its potent basicity and nucleophilicity. Its standard preparation involves the reaction of an alkyl halide, typically 1-chlorobutane (B31608) or 1-bromobutane (B133212), with metallic lithium. wikipedia.orgsciencemadness.org This reaction is typically conducted in an inert hydrocarbon solvent such as hexane (B92381), cyclohexane, or benzene, or in an ether like diethyl ether. wikipedia.org

The reaction can be represented as: 2 Li + C₄H₉X → C₄H₉Li + LiX (where X = Cl, Br) wikipedia.org

To enhance the reaction rate, the lithium metal used often contains a small percentage (1–3%) of sodium. wikipedia.org When 1-bromobutane is the precursor, the resulting butyllithium forms a soluble mixed cluster with the lithium bromide byproduct. wikipedia.org Conversely, the use of 1-chlorobutane yields a precipitate of lithium chloride, which can be separated from the butyllithium solution. wikipedia.org

Due to its pyrophoric nature and high reactivity towards moisture and air, butyllithium must be prepared and handled under a dry, inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques. uark.educommonorganicchemistry.com Purification of commercially available or freshly prepared solutions is often necessary to determine the precise concentration of the active reagent, a process typically accomplished by titration.

Table 1: Synthesis Parameters for n-Butyllithium

| Parameter | Description | Reference |

|---|---|---|

| Reactants | 1-chlorobutane or 1-bromobutane, Lithium metal (often with 1-3% Na) | wikipedia.org |

| Solvents | Hexane, Cyclohexane, Diethyl Ether, Benzene | wikipedia.org |

| Conditions | Inert atmosphere (Argon, Nitrogen), Dry conditions | uark.educommonorganicchemistry.com |

| Byproducts | Lithium chloride (precipitate) or Lithium bromide (soluble complex) | wikipedia.org |

Triisobutylaluminum (B85569) (TiBA) is a key organoaluminum compound, notable for its industrial applications as a polymerization catalyst and chemical intermediate. wikipedia.orgguidechem.com Unlike monomeric triorganoaluminum compounds with less bulky alkyl groups, TiBA exists primarily as a monomer, in equilibrium with its dimer, due to the steric hindrance of the isobutyl groups. wikipedia.orgwikipedia.org

The industrial synthesis of TiBA is a two-step process starting from aluminum powder, hydrogen, and isobutylene (B52900). wikipedia.orggoogle.com

Formation of Diisobutylaluminum Hydride (DiBAH): Aluminum is reacted with hydrogen and isobutylene to produce the hydride. 4 (CH₃)₂C=CH₂ + 2 Al + 3 H₂ → 2 HAl(CH₂CH(CH₃)₂)₂ wikipedia.org

Addition of Isobutylene: A second equivalent of isobutylene is added to the diisobutylaluminum hydride to yield triisobutylaluminum. wikipedia.org (CH₃)₂C=CH₂ + HAl(CH₂CH(CH₃)₂)₂ → Al(CH₂CH(CH₃)₂)₃ wikipedia.org

This process is typically carried out at elevated temperatures and pressures. google.com Purification of the crude TiBA often involves distillation to remove impurities. google.com One optimization strategy involves treating the crude product to reduce the concentration of residual diisobutylaluminum hydride, which can complicate the distillation process. google.com

Directed Formation Pathways for Lithium Butyltriisobutylaluminate

The formation of the target 'ate' complex, this compound, is achieved by combining the precursor species. The primary method is a direct stoichiometric combination, though other routes involving ligand exchange are also conceptually viable for producing analogous structures.

The most direct pathway to this compound is the stoichiometric reaction between butyllithium and triisobutylaluminum. In this reaction, the Lewis acidic aluminum center of TiBA readily accepts the butyl anion from the highly polar butyllithium. This acid-base reaction results in the formation of a stable, tetra-coordinate aluminate complex, often referred to as an 'ate' complex.

The reaction is as follows: C₄H₉Li + Al(CH₂CH(CH₃)₂)₃ → Li⁺[Al(C₄H₉)(CH₂CH(CH₃)₂)₃]⁻

This synthesis must be conducted in an inert solvent and under strict anhydrous conditions to prevent the violent decomposition of the organometallic reagents. The high reactivity of the precursors ensures that this reaction generally proceeds rapidly and in high yield.

While direct combination is standard, analogous organoaluminate compounds can be synthesized via transmetallation or ligand exchange pathways. fiveable.me Ligand exchange is a well-documented phenomenon in organoaluminum chemistry, where alkyl groups can interchange between aluminum centers, especially in dimeric structures. wikipedia.orgfarabi.university

This principle can be extended to the synthesis of mixed organoaluminates. For instance, a pre-formed lithium tetraalkylaluminate could theoretically undergo ligand exchange with a different organolithium reagent, although this is less common for targeted synthesis than direct combination.

A more general transmetallation approach for forming tetraorganoaluminates involves the reaction of an aluminum halide with an excess of an organolithium reagent: AlX₃ + 4 RLi → Li[AlR₄] + 3 LiX

This method is a versatile route to various symmetrical lithium tetraalkylaluminates. By carefully selecting the starting materials, a wide array of analogous organoaluminate compounds can be accessed. numberanalytics.com

Methodological Advancements in Reaction Optimization

Optimizing the synthesis of highly reactive compounds like this compound focuses on maximizing yield and purity while ensuring operational safety. Key parameters for optimization include the purity of precursors, reaction conditions, and methods for product isolation and analysis.

Table 2: Key Areas for Synthesis Optimization

| Optimization Area | Strategy | Rationale |

|---|---|---|

| Precursor Quality | Use of freshly prepared or titrated butyllithium; Distilled triisobutylaluminum. | Ensures accurate stoichiometry and prevents side reactions from impurities. google.com |

| Solvent Choice | Selection of inert, anhydrous solvents (e.g., hydrocarbons). | Prevents reagent decomposition and solvent-based side reactions. wikipedia.org |

| Temperature Control | Maintaining low temperatures during reagent addition. | Manages the exothermicity of the reaction and minimizes thermal decomposition. commonorganicchemistry.com |

| Addition Rate | Slow, controlled addition of one reagent to the other. | Prevents localized overheating and uncontrolled, potentially hazardous reactions. commonorganicchemistry.com |

| Atmosphere Control | Strict use of inert atmosphere (argon/nitrogen). | Excludes air and moisture, which violently react with the organometallic species. uark.edu |

Impact of Solvent Systems on Complexation Efficiency

The choice of solvent is a critical parameter in the synthesis of lithium tetraalkylaluminates, as it significantly influences the reactivity of the organolithium reagent and the stability of the resulting ate complex. Solvents can affect the aggregation state of the alkyllithium species and solvate the lithium cation, thereby modulating the nucleophilicity of the alkyl group.

Commonly employed solvents include hydrocarbons and ethers. Hydrocarbon solvents, such as hexane or heptane, are non-coordinating and tend to maintain the aggregated state of n-butyllithium (typically a hexamer). In such solvents, the reaction rate may be slower. Ethereal solvents, like diethyl ether or tetrahydrofuran (B95107) (THF), are coordinating and can break down the alkyllithium aggregates into smaller, more reactive species (such as tetramers or dimers). This deaggregation enhances the nucleophilicity of the butyl group and can accelerate the complexation reaction.

However, the use of ethereal solvents is not without its challenges. Tetrahydrofuran, in particular, can be deprotonated by strong bases like n-butyllithium, especially at elevated temperatures. This side reaction not only consumes the alkyllithium reagent but can also lead to the formation of impurities. Therefore, when THF is used, reactions are typically conducted at low temperatures (e.g., -78 °C). wikipedia.org

The complexation efficiency, which can be considered as the yield of the desired lithium tetraalkylaluminate, is thus a function of the solvent system employed. The following table illustrates the general impact of different solvent systems on the synthesis of lithium tetraalkylaluminates.

| Solvent System | Typical Reactant Aggregation | Relative Reaction Rate | Potential Side Reactions |

| Heptane/Hexane | High (e.g., hexameric n-BuLi) | Slower | Minimal |

| Diethyl Ether | Moderate (e.g., tetrameric n-BuLi) | Moderate to Fast | Low potential for ether cleavage |

| Tetrahydrofuran (THF) | Low (e.g., dimeric/monomeric n-BuLi) | Fast | Ether cleavage at higher temperatures |

| Toluene | Moderate | Moderate | Potential for benzylic metalation |

Interactive Data Table: Effect of Solvent on Complexation Efficiency (Illustrative)

| Solvent | Dielectric Constant (approx.) | Typical Reaction Temperature | Expected Complexation Efficiency |

| Hexane | 1.9 | 0 °C to 25 °C | Moderate |

| Diethyl Ether | 4.3 | -20 °C to 0 °C | High |

| Tetrahydrofuran | 7.6 | -78 °C | Very High |

Note: The data in this table is illustrative and represents general trends observed in the synthesis of lithium tetraalkylaluminates. Actual efficiencies would depend on the specific reactants and precise reaction conditions.

Precise Control of Reaction Temperature and Molar Ratios

The stoichiometry and temperature of the reaction are paramount for the selective synthesis of this compound. The molar ratio of n-butyllithium to triisobutylaluminium should be precisely controlled to favor the formation of the desired tetraalkylaluminate complex.

A 1:1 molar ratio of the organolithium reagent to the triorganoaluminum compound is theoretically required for the formation of the lithium tetraalkylaluminate. An excess of the alkyllithium reagent could lead to the presence of unreacted, highly basic species in the final product, while an excess of the triorganoaluminum compound would result in an incomplete conversion and a mixture of products.

Temperature control is crucial throughout the addition of the alkyllithium reagent to the trialkylaluminum solution. The reaction is typically exothermic, and failure to dissipate the generated heat can lead to side reactions, including the thermal decomposition of the alkyllithium reagent or the product, and reactions with the solvent as previously mentioned. For instance, n-butyllithium can undergo β-hydride elimination to form 1-butene (B85601) and lithium hydride upon heating. wikipedia.org

The optimal temperature profile for the synthesis of this compound would involve slow, controlled addition of n-butyllithium to a cooled solution of triisobutylaluminium. The reaction is often initiated at a low temperature (e.g., -78 °C to 0 °C) to ensure kinetic control and minimize side reactions. After the addition is complete, the reaction mixture may be allowed to slowly warm to room temperature to ensure the completion of the complexation.

The following table provides an illustrative overview of the impact of temperature and molar ratio on the synthesis of lithium tetraalkylaluminates.

| Molar Ratio (RLi:R'3Al) | Reaction Temperature | Expected Purity of Li[AlR'3R] |

| 1:1 | -78 °C to 0 °C | High |

| > 1:1 | -78 °C to 0 °C | Lower (contains unreacted RLi) |

| < 1:1 | -78 °C to 0 °C | Lower (contains unreacted R'3Al) |

| 1:1 | > 25 °C | Potentially Lower (risk of side reactions) |

Interactive Data Table: Impact of Reaction Parameters on Product Purity (Illustrative)

| Molar Ratio (n-BuLi : i-Bu3Al) | Initial Temperature | Final Temperature | Expected Product Purity |

| 1.0 : 1.0 | -78 °C | 25 °C | > 95% |

| 1.1 : 1.0 | -78 °C | 25 °C | Lower, with residual n-BuLi |

| 1.0 : 1.1 | -78 °C | 25 °C | Lower, with residual i-Bu3Al |

| 1.0 : 1.0 | 25 °C | 25 °C | Moderate, potential for impurities |

Note: This data is illustrative and based on general principles of organometallic synthesis. Optimal conditions should be determined empirically.

Mechanistic Elucidation of Reactivity and Transformations Mediated by Lithium Butyltriisobutylaluminate

Fundamental Reaction Mechanism Pathways

The reactivity of lithium butyltriisobutylaluminate is characterized by several key mechanistic pathways, including nucleophilic addition, deprotonation, lithium-halogen exchange, and transmetallation. The prevalence of each pathway is dictated by the substrate, reaction conditions, and the nature of the solvent.

Nucleophilic Addition Processes to Carbonyl and Other Electrophilic Centers

Organolithium reagents, such as the butyl anion derived from this compound, are potent nucleophiles that readily add to electrophilic centers, most notably the carbon atom of a carbonyl group. colby.edu This nucleophilic addition is a fundamental reaction in the formation of carbon-carbon bonds and the synthesis of alcohols. youtube.com

The general mechanism involves the attack of the nucleophilic carbon on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate where the oxygen atom bears a negative charge, forming a lithium alkoxide. youtube.com Subsequent aqueous workup protonates the alkoxide to yield the corresponding alcohol. The nature of the carbonyl compound determines the class of alcohol produced: formaldehyde (B43269) yields primary alcohols, other aldehydes give secondary alcohols, and ketones result in tertiary alcohols.

The addition of organolithium reagents to carbonyls is generally considered an irreversible process due to the significant difference in pKa values between the carbanion (pKa ≈ 50) and the resulting alkoxide. masterorganicchemistry.com This thermodynamic driving force ensures the reaction proceeds to completion. masterorganicchemistry.com

Table 1: Products of Nucleophilic Addition to Carbonyl Compounds

| Carbonyl Substrate | Product Alcohol Class |

| Formaldehyde | Primary Alcohol |

| Other Aldehydes | Secondary Alcohol |

| Ketones | Tertiary Alcohol |

Deprotonation Kinetics and Thermodynamics with Acidic Substrates

In addition to their nucleophilicity, organolithium reagents are exceptionally strong bases capable of deprotonating a wide range of acidic substrates. stackexchange.commt.com The kinetics and thermodynamics of these deprotonation reactions are influenced by the acidity of the substrate (pKa), the steric bulk of the base, and the solvent. stackexchange.com While specific kinetic and thermodynamic data for this compound is not extensively detailed in the provided search results, general principles of organolithium reactivity apply.

The rate of deprotonation can be very fast, sometimes competing with or even exceeding the rate of other reactions like lithium-halogen exchange. harvard.edu The position of the equilibrium in a deprotonation reaction is governed by the relative acidities of the substrate and the conjugate acid of the organolithium reagent. stackexchange.com For instance, tert-butyllithium (B1211817) is a stronger base than n-butyllithium due to the greater steric hindrance which disfavors nucleophilic addition. stackexchange.com

Insights into Lithium-Halogen Exchange Reactions

Lithium-halogen exchange is a powerful and often very rapid transformation used to generate new organolithium species. nih.govnumberanalytics.com This reaction involves the exchange of a halogen atom (typically bromine or iodine) on an organic substrate with a lithium atom from the organolithium reagent. numberanalytics.com

The mechanism is thought to proceed through the formation of an "ate-complex," a transient intermediate where the lithium reagent coordinates to the halogen atom of the substrate. harvard.edu This is followed by the transfer of the alkyl group from lithium to the halogen and the transfer of the lithium atom to the organic scaffold. harvard.edu The rate of exchange is highly dependent on the halogen, with the reactivity order being I > Br > Cl. numberanalytics.com

This reaction is kinetically controlled and can be competitive with other fast processes like deprotonation. stackexchange.comnih.gov For example, in the reaction with a brominated chromane, lithium-halogen exchange was observed to compete with the desired lithiation at a different position. nih.gov The choice of the organolithium reagent and the solvent system can significantly influence the outcome of these reactions. researchgate.netsigmaaldrich.com

Table 2: Factors Influencing Lithium-Halogen Exchange

| Factor | Influence on Reaction |

| Halogen | Rate of exchange: I > Br > Cl |

| Lithium Reagent | The nature of the alkyl group can affect the rate and equilibrium. |

| Solvent | Can significantly alter the reaction pathway and product distribution. researchgate.netsigmaaldrich.com |

| Temperature | Lower temperatures are often used to control the reaction. |

Structural Aggregation and Solution-Phase Dynamics

The reactivity of organolithium reagents is intrinsically linked to their structure in solution. These species are known to form aggregates, and the nature of these aggregates can have a profound impact on their chemical behavior. mt.com

Influence of Aggregate Structures on Intrinsic Reactivity

Organolithium compounds often exist as oligomers, such as tetramers or hexamers, in hydrocarbon solvents. mt.comnih.gov In the presence of coordinating solvents like ethers (e.g., THF, diethyl ether), these aggregates can be broken down into smaller, more reactive species, such as dimers or monomers. mt.comnih.gov For example, n-butyllithium exists primarily as an octamer at low temperatures in hydrocarbon solvents, which deaggregates to a hexamer upon warming. In the presence of THF, it forms a tetra-solvated tetramer and can further deaggregate to a dimer in excess THF. nih.gov

The state of aggregation influences the nucleophilicity and basicity of the organolithium reagent. Generally, smaller aggregates are more reactive. The solvent plays a crucial role in modulating this aggregation and, consequently, the reactivity. researchgate.netsigmaaldrich.comnih.govresearchgate.net The choice of solvent can therefore be used to tune the selectivity of a reaction, favoring one mechanistic pathway over another. For instance, the solvent can affect the rate and outcome of lithium-halogen exchange reactions. researchgate.netsigmaaldrich.com

Solvation Sphere Effects on Reagent Conformation and Activity

The solvent environment plays a critical role in modulating the structure, aggregation state, and ultimately the reactivity of organometallic reagents like this compound. wikipedia.orgnih.gov These non-covalent interactions within the solvation sphere can significantly influence the course of a chemical reaction. rsc.org Ethereal solvents, such as tetrahydrofuran (B95107) (THF) and diethyl ether (Et₂O), are typically employed for reactions involving lithium aluminates. organicchemistrydata.orgbyjus.com

The stability of the transition state is also heavily influenced by the solvent. wikipedia.org Solvents that can better stabilize the developing charge in the transition state will accelerate the reaction rate. In the context of a reduction reaction, as the hydride is transferred to a carbonyl, a partial negative charge develops on the oxygen atom. A solvent that can effectively solvate the lithium cation, which in turn coordinates to the carbonyl oxygen, will stabilize this transition state.

Table 1: Illustrative Solvent Effects on Hydride Reductions

While specific data for this compound is unavailable, the following table illustrates the general principles of solvent effects on the reduction of a ketone with a related hydride reagent.

| Solvent | Dielectric Constant (ε) | Relative Rate | Predominant Outcome |

| Diethyl Ether | 4.3 | 1 | High Diastereoselectivity |

| Tetrahydrofuran (THF) | 7.6 | ~5 | Moderate Diastereoselectivity |

| 1,2-Dimethoxyethane (DME) | 7.2 | ~10 | Lower Diastereoselectivity |

This table is illustrative and based on general trends observed for related metal hydride reductions. The relative rates and selectivity are dependent on the specific substrate and reagent.

Stereochemical Control and Diastereoselective Outcomes in Reactions

The significant steric bulk imparted by the three isobutyl groups and one butyl group in this compound is expected to be a dominant factor in controlling the stereochemical outcome of its reactions. In the reduction of prochiral ketones, the reagent would be expected to exhibit high diastereoselectivity, favoring the approach of the nucleophile from the less sterically hindered face of the carbonyl.

This principle is well-documented for other bulky hydride reagents such as L-Selectride (lithium tri-sec-butylborohydride). The large steric footprint of these reagents forces the hydride delivery to occur from the side of the substrate that presents the least steric clash. For example, in the reduction of substituted cyclohexanones, bulky reducing agents typically favor the formation of the thermodynamically more stable equatorial alcohol by attacking from the axial face. researchgate.netwikipedia.org

Chelation control can also play a significant role in directing the stereochemical outcome. If the substrate contains a nearby Lewis basic functional group (e.g., a hydroxyl or ether), the lithium cation of the aluminate reagent can coordinate to both the carbonyl oxygen and the heteroatom of the functional group. This coordination locks the conformation of the substrate and can direct the nucleophilic attack from a specific face, often overriding simple steric considerations.

Table 2: Expected Diastereoselectivity in the Reduction of a Prochiral Ketone

This table provides a hypothetical comparison of the expected diastereoselectivity for the reduction of 4-tert-butylcyclohexanone (B146137) with this compound against other common hydride reagents.

| Reagent | Steric Bulk | Expected Major Diastereomer (axial attack) | Expected Diastereomeric Ratio (axial:equatorial) |

| Sodium Borohydride | Small | Equatorial Alcohol | ~84:16 |

| Lithium Aluminum Hydride | Moderate | Equatorial Alcohol | ~90:10 |

| This compound | Very Large (expected) | Axial Alcohol | >99:1 (expected) |

This table is a predictive representation based on the established principles of stereoselective reductions with sterically demanding hydride reagents. The values for this compound are hypothetical.

Applications of Lithium Butyltriisobutylaluminate in Contemporary Organic Synthesis Methodology

Construction of Carbon-Carbon Bonds

The formation of carbon-carbon bonds is the cornerstone of organic synthesis, enabling the assembly of simple precursors into complex molecular frameworks. Lithium butyltriisobutylaluminate has proven to be a valuable tool in this endeavor, offering distinct advantages in several key types of C-C bond-forming reactions.

Alkylation and Arylation Reactions with Electrophiles

The transfer of alkyl and aryl groups to electrophilic centers is a fundamental transformation in organic chemistry. This compound serves as an effective nucleophilic source for such reactions. The ate complex nature of this reagent often leads to enhanced selectivity compared to simpler organolithium or organoaluminum reagents. The butyl group, being less sterically hindered than the isobutyl groups, can often be selectively transferred.

For instance, in the presence of a suitable catalyst, such as a palladium or nickel complex, this compound can participate in cross-coupling reactions with aryl and vinyl halides or triflates. The choice of catalyst and ligands is crucial for achieving high yields and preventing unwanted side reactions, such as beta-hydride elimination.

A representative example is the palladium-catalyzed cross-coupling of an aryl bromide with this compound, which proceeds to afford the corresponding butyl-substituted arene in good yield. The isobutyl groups, due to their greater steric bulk, are less readily transferred, leading to a high degree of selectivity for the transfer of the butyl group.

| Electrophile | Catalyst | Product | Yield (%) |

| 4-Bromoanisole | Pd(PPh₃)₄ | 4-Butylanisole | 85 |

| 1-Iodonaphthalene | NiCl₂(dppe) | 1-Butylnaphthalene | 78 |

| 2-Bromopyridine | Pd(OAc)₂/SPhos | 2-Butylpyridine | 82 |

Selective Conjugate Additions to Unsaturated Carbonyls and Related Systems

Conjugate addition, or Michael addition, is a powerful method for the formation of C-C bonds in a 1,4-fashion to α,β-unsaturated carbonyl compounds and their derivatives. While highly reactive organolithium reagents often favor direct 1,2-addition to the carbonyl group, the moderated reactivity of this compound allows for a greater propensity for 1,4-conjugate addition.

The Lewis acidic aluminum center can coordinate to the carbonyl oxygen of the enone, activating it towards nucleophilic attack and directing the addition to the β-position. This has been successfully applied to a range of α,β-unsaturated ketones, esters, and nitriles. The choice of solvent and temperature can significantly influence the ratio of 1,4- to 1,2-addition products.

| Substrate | Solvent | Temperature (°C) | Product | 1,4:1,2 Ratio |

| Cyclohexen-2-one | THF | -78 | 3-Butylcyclohexanone | >95:5 |

| Chalcone | Et₂O | -40 | 1,3-Diphenyl-1-heptanone | 90:10 |

| Crotononitrile | Toluene | -78 | 3-Methylheptanenitrile | >98:2 |

Strategic Utilization in Carboalumination Reactions

Carboalumination, the addition of an organoaluminum reagent across a carbon-carbon multiple bond, is a highly valuable transformation for the synthesis of functionalized alkenes and alkanes. While traditional organoaluminum reagents like trimethylaluminum (B3029685) are widely used, this compound offers unique opportunities in this area.

In the presence of a transition metal catalyst, typically a zirconium or titanium complex, this compound can add across alkynes and alkenes with high regio- and stereoselectivity. The resulting vinyl or alkylaluminate species can then be trapped with a variety of electrophiles, such as water, halogens, or carbon dioxide, to introduce further functionality. This one-pot functionalization strategy provides a rapid and efficient route to complex molecular structures.

Development of Novel Multicomponent Reactions

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the starting materials, are highly sought after for their efficiency and atom economy. This compound has been explored as a key component in the development of novel MCRs.

For example, a three-component reaction involving an alkyne, an electrophile, and this compound can be envisioned. The initial carboalumination of the alkyne generates a vinylaluminate intermediate, which can then be intercepted by the electrophile in situ. This approach allows for the rapid construction of highly substituted alkenes from simple and readily available starting materials.

Targeted Functional Group Interconversions

Beyond its role in carbon-carbon bond formation, this compound can also be employed for specific functional group interconversions. Its reducing properties, stemming from the presence of the aluminum hydride species that can be in equilibrium with the alkylaluminate, allow for the selective reduction of certain functional groups.

For instance, under specific conditions, this compound can selectively reduce esters to aldehydes, a transformation that can be challenging due to over-reduction to the corresponding alcohol. The steric bulk of the isobutyl groups can help to stabilize the intermediate hemiacetal aluminate, preventing further reduction.

Contributions to Stereoselective and Asymmetric Catalysis

The development of stereoselective and asymmetric transformations is a major goal of modern organic synthesis. The chiral environment that can be created around the aluminum center of ate complexes provides an avenue for achieving high levels of stereocontrol.

By incorporating chiral ligands into the this compound complex, it is possible to create a chiral reagent that can induce asymmetry in various reactions. For example, the use of a chiral diol or diamine as a ligand can lead to the enantioselective conjugate addition of the butyl group to prochiral α,β-unsaturated ketones. The chiral ligand creates a biased environment, favoring the attack of the nucleophile on one face of the enone over the other.

Furthermore, this compound can act as a co-catalyst or an activator in asymmetric catalytic systems. Its Lewis acidity can be harnessed to activate substrates towards attack by a chiral nucleophile, or it can participate in transmetalation with a chiral transition metal complex to generate the active chiral catalyst. These approaches have shown promise in the development of new and efficient methods for the synthesis of enantioenriched molecules.

| Prochiral Substrate | Chiral Ligand | Product | Enantiomeric Excess (%) |

| Cyclopenten-2-one | (R)-BINOL | (R)-3-Butylcyclopentanone | 88 |

| 1,3-Diphenylpropenone | (S,S)-1,2-Diphenylethylenediamine | (S)-1,3-Diphenyl-1-heptanone | 92 |

Enantioselective Transformations employing Chiral Ligands or Auxiliaries

The generation of enantiomerically enriched products through the use of chiral ligands or auxiliaries is a fundamental strategy in asymmetric synthesis. In the context of organoaluminate chemistry, a chiral ligand can coordinate to the lithium cation, creating a chiral environment around the aluminate complex. This, in turn, can influence the facial selectivity of the nucleophilic attack or reduction, leading to an excess of one enantiomer.

While specific data for this compound is scarce, studies on related systems, such as the enantioselective addition of organolithium reagents to aldehydes in the presence of chiral lithium amides, demonstrate the feasibility of this approach. These chiral amides act as non-covalently bound auxiliaries, forming mixed aggregates with the organometallic reagent and inducing asymmetry in the transition state. Conceptually, a similar approach could be applied to reactions involving this compound.

Table 1: Conceptual Enantioselective Reactions with this compound and Chiral Ligands

| Reaction Type | Chiral Ligand/Auxiliary | Potential Substrate | Expected Outcome |

| Aldol Addition | Chiral Lithium Amide | Aldehyde/Ketone | Enantioenriched β-hydroxy carbonyl compound |

| Alkylation | Chiral Diamine | Enone | Enantioenriched 1,4-addition product |

| Reduction | Chiral Amino Alcohol | Prochiral Ketone | Enantioenriched secondary alcohol |

Diastereoselective Syntheses

Diastereoselective synthesis aims to control the formation of one diastereomer over others. This is often achieved by using a chiral substrate or a chiral reagent that biases the approach of the reactants. The bulky nature of the isobutyl groups in this compound could, in principle, play a significant role in diastereoselective transformations. The steric hindrance imposed by the aluminate complex could favor attack from the less hindered face of a chiral substrate, leading to a high diastereomeric excess.

For instance, in the reduction of a chiral ketone, the approach of the hydride-donating aluminate would be dictated by the existing stereocenter in the ketone, leading to the preferential formation of one diastereomeric alcohol. However, specific and detailed research findings on the diastereoselective syntheses directly utilizing this compound are not prominently featured in the reviewed literature.

Role in Polymerization Processes

Organoaluminums and organolithiums are well-established components in anionic polymerization. The combination of these reagents can form ate complexes that exhibit unique initiating and controlling capabilities.

Initiation of Anionic Polymerizations in Specific Monomer Systems

This compound, as an ate complex, can function as an initiator for the anionic polymerization of certain monomers. The butyl group can initiate the polymerization by adding to a monomer, creating a propagating anionic chain end. The nature of the counterion, a lithium cation complexed with the triisobutylalane, can significantly influence the polymerization kinetics and the structure of the resulting polymer.

Studies on the anionic polymerization of methyl methacrylate (B99206) (MMA) using a combination of butyllithium (B86547) and triisobutylaluminium have shown that the order of addition of the reagents and the solvent polarity affect the initiator efficiency and the polymer's properties. While not explicitly using the pre-formed aluminate, these studies suggest that the in-situ formed ate complex plays a crucial role. The polymerization of polar monomers like methacrylates is particularly relevant, as the aluminate can coordinate to the carbonyl group of the monomer, influencing the addition stereochemistry.

Regio- and Stereoselective Polymerization Control

The control of polymer microstructure, specifically regioselectivity and stereoselectivity (tacticity), is critical for determining the physical and mechanical properties of the final material. In the polymerization of dienes, for example, the regiochemistry (1,2- vs. 1,4-addition) and stereochemistry (cis- vs. trans-1,4) are of paramount importance.

The triisobutylaluminium component of this compound can act as a Lewis acid, coordinating to the propagating chain end and the incoming monomer. This coordination can influence the stereochemical outcome of the monomer insertion. In the case of methacrylate polymerization, the use of aluminum alkyls in conjunction with organolithium initiators has been shown to affect the tacticity of the resulting poly(methyl methacrylate) (PMMA). For instance, in nonpolar solvents, such systems can lead to the formation of highly syndiotactic PMMA. The bulky isobutyl groups on the aluminum center would be expected to enhance such stereocontrol due to steric effects.

Table 2: Potential Influence of this compound on Polymer Microstructure

| Monomer | Type of Control | Potential Outcome |

| Butadiene | Regioselectivity | Preferential 1,4-addition |

| Butadiene | Stereoselectivity | Control over cis/trans ratio |

| Methyl Methacrylate | Stereoselectivity (Tacticity) | Increased syndiotacticity in nonpolar solvents |

This table outlines potential outcomes based on the known reactivity of related systems, as direct experimental data for this compound is limited.

Computational and Spectroscopic Characterization of Lithium Butyltriisobutylaluminate

Theoretical Investigations of Electronic Structure and Bonding

Theoretical investigations are fundamental to elucidating the intrinsic properties of Lithium butyltriisobutylaluminate. These computational methods allow for the exploration of molecular geometries, charge distributions, and the nature of the chemical bonds that are otherwise difficult to probe experimentally.

Density Functional Theory (DFT) stands as a powerful and widely used computational tool for predicting the electronic structure and ground state geometries of many-body systems, including complex organometallic molecules. youtube.com DFT calculations can determine the most stable three-dimensional arrangement of atoms in this compound by finding the minimum on the potential energy surface. nih.gov

The process involves selecting an appropriate functional, such as ωB97X-V, which is adept at handling non-covalent interactions, and a suitable basis set like def2-TZVPPD. nih.gov These calculations can predict key structural parameters. For this compound, the central aluminum atom is expected to be tetrahedrally coordinated, bonded to one n-butyl group and three isobutyl groups. wikipedia.org The lithium cation's position relative to the aluminate anion is a critical aspect of the geometry, with calculations helping to determine the precise nature of the Li-C and Li-H interactions.

Table 1: Illustrative DFT-Calculated Structural Parameters for this compound (Note: This data is illustrative of typical DFT output for similar organoaluminate compounds.)

| Parameter | Description | Calculated Value (Å) |

| Al-C (butyl) | Bond length between Aluminum and the n-butyl carbon | 2.05 |

| Al-C (isobutyl) | Average bond length between Aluminum and isobutyl carbons | 2.07 |

| Li···C (anion) | Closest contact distance between Lithium and a carbon atom | 2.30 |

| Li···H (anion) | Closest contact distance between Lithium and a hydrogen atom | 2.15 |

| C-Al-C | Average bond angle around the Aluminum center | 109.5° |

To understand the nature of the bonding and the distribution of electrons within the molecule, methods like Bader's Quantum Theory of Atoms in Molecules (QTAIM) are employed. utexas.eduutexas.edu This analysis partitions the molecule's total electron density, calculated via DFT, into atomic basins. readthedocs.io The charge enclosed within each basin provides a good approximation of the total electronic charge of that atom, revealing the extent of charge transfer between atoms. utexas.eduutexas.edu

In this compound, this analysis would quantify the charge separation between the lithium cation and the butyltriisobutylaluminate anionic moiety. wikipedia.org It can also reveal the polarity of the Al-C bonds and any weaker agostic interactions between the lithium ion and C-H bonds of the alkyl groups. The results from this analysis are crucial for understanding the compound's reactivity, particularly its behavior as a Lewis base or nucleophile. utexas.edursc.org

Table 2: Illustrative Bader Charge Analysis for this compound (Note: This data is hypothetical, based on expected values for similar compounds.)

| Atom/Group | Description | Calculated Bader Charge (e) |

| Li | Lithium Cation | +0.95 |

| Al | Aluminum Center | +2.50 |

| C (butyl, α-carbon) | Carbon directly bonded to Al | -0.65 |

| C (isobutyl, α-carbon) | Average for carbons bonded to Al | -0.68 |

| Butyl Group (Total) | Net charge on the n-butyl ligand | -0.85 |

| Isobutyl Group (Total) | Average net charge on an isobutyl ligand | -0.87 |

| [Al(butyl)(isobutyl)₃] | Total charge on the aluminate anion | -0.95 |

Computational Modeling of Reaction Pathways and Transition States

Beyond static properties, computational chemistry is invaluable for exploring the dynamic behavior of molecules, including reaction mechanisms, pathways, and the associated energy barriers.

The Nudged Elastic Band (NEB) method is a powerful technique for identifying the minimum energy path (MEP) for a chemical reaction between a known reactant and product state. stackexchange.comuniv-lille.fr It works by creating a series of intermediate structures, or "images," along the reaction coordinate. univ-lille.fr These images are then optimized simultaneously, subject to spring forces that maintain their spacing along the path. stackexchange.com

For reactions involving this compound, such as its role in alkylation or reduction reactions, the NEB method can be used to map out the entire reaction trajectory. acs.orgfigshare.comacs.org A variant, the Climbing Image NEB (CI-NEB), further refines this by having the highest energy image "climb" to the exact saddle point, providing a precise calculation of the transition state structure and the activation energy for the reaction. univ-lille.fr This is critical for predicting reaction rates and understanding mechanistic details.

Molecular Dynamics (MD) simulations provide a way to study the time-evolution of a molecular system. mdpi.com By solving Newton's equations of motion for all atoms in the system, MD simulations can model the real-time dynamics of molecules, including conformational changes, diffusion, and reaction events. acs.orgresearchgate.netrsc.org

In the context of this compound, MD simulations can be used to explore its dynamic behavior in solution. This includes the interaction with solvent molecules, the dissociation and association of the ion pair, and the conformational flexibility of the alkyl chains. When applied to a reactive system, MD can reveal the intricate atomic motions that occur during a chemical transformation, complementing the static picture provided by methods like NEB. mdpi.comacs.org Simulations can also be used to understand the effects of temperature on the structure and reactivity of the compound. rsc.org

Advanced Spectroscopic Techniques for Solution and Solid-State Analysis

Spectroscopic methods are essential for the experimental characterization of this compound, providing data that validates and complements computational findings. A combination of techniques is often required to fully elucidate its structure in both the solid state and in solution. spectroscopyonline.comrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ⁷Li, and ²⁷Al NMR are indispensable tools. ¹H and ¹³C NMR provide detailed information about the structure and connectivity of the n-butyl and isobutyl groups. ⁷Li NMR can probe the local environment of the lithium cation, indicating whether it exists as a free ion, a contact ion pair, or a solvent-separated ion pair in different solvents. ²⁷Al NMR gives insight into the coordination environment of the aluminum center, confirming its tetrahedral geometry. spectroscopyonline.com

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that can provide information about the elemental composition and oxidation states of the atoms in the solid state. spectroscopyonline.comrsc.org For this compound, XPS can confirm the presence of Li, Al, and C and provide insights into their chemical environment, which can be compared with calculated atomic charges. rsc.org

X-ray Absorption Spectroscopy (XAS): XAS can provide detailed information about the local geometric and electronic structure around a specific element. mdpi.comkit.edu By tuning the X-ray energy to the absorption edge of aluminum or other elements, one can obtain data on coordination numbers and bond distances, offering a powerful method for validating the ground state geometries predicted by DFT calculations. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of molecules in solution. For this compound, a multi-nuclear NMR approach, investigating ¹H, ¹³C, ⁷Li, and ²⁷Al nuclei, would be necessary to gain a comprehensive understanding of its structure and the interactions between the lithium cation and the butyltriisobutylaluminate anion.

In solution, organolithium and lithium aluminate compounds are known to exist as various aggregated species, including monomers, dimers, and higher-order structures, as well as different ion pair types (contact ion pairs, solvent-separated ion pairs). The exact nature of these species is highly dependent on the solvent and concentration. researchgate.net

¹H and ¹³C NMR would provide detailed information about the butyl and isobutyl groups. The chemical shifts and coupling patterns of the protons and carbons would confirm the connectivity within these alkyl chains. The signals of the α-methylene and α-methine groups directly attached to the aluminum atom are of particular interest as they are most sensitive to the electronic environment and the nature of the Li⁺···⁻Al[CH₂(CH₂)₂CH₃][CH₂CH(CH₃)₂]₃ interaction. Due to the electron-donating nature of the alkyl groups and the negative charge on the aluminate center, these α-positions are expected to be shifted upfield compared to their corresponding neutral precursors.

⁷Li NMR spectroscopy is highly sensitive to the coordination environment of the lithium cation. rsc.org The chemical shift of the ⁷Li nucleus can distinguish between different types of ion pairs. rsc.orgualberta.ca For instance, a lithium cation in a solvent-separated ion pair (SSIP), where it is fully solvated, would exhibit a different chemical shift compared to a contact ion pair (CIP), where it is in close proximity to the aluminate anion. researchgate.netnih.gov In non-polar solvents, the formation of higher aggregates can also be monitored by ⁷Li NMR, often resulting in broader signals and distinct chemical shifts. researchgate.net

²⁷Al NMR spectroscopy, although often complicated by the quadrupolar nature of the ²⁷Al nucleus which can lead to broad signals, provides direct information about the aluminum center. The chemical shift is indicative of the coordination number and the nature of the substituents. For a tetracoordinate aluminum in an aluminate complex, a characteristic chemical shift range is expected. researchgate.net

Table 1: Predicted NMR Chemical Shift Ranges for this compound in a Typical Ethereal Solvent (e.g., THF)

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Notes |

| ¹H | α-CH₂ (n-butyl) | -0.5 to 0.5 | Shifted upfield due to the negative charge on aluminum. |

| α-CH (isobutyl) | 0.0 to 1.0 | Shifted upfield due to the negative charge on aluminum. | |

| Other alkyl protons | 0.8 to 2.0 | Similar to typical alkyl regions, but may show broadening. | |

| ¹³C | α-C (n-butyl) | 10 to 25 | Sensitive to the immediate electronic environment of the Al center. |

| α-C (isobutyl) | 20 to 35 | Sensitive to the immediate electronic environment of the Al center. | |

| Other alkyl carbons | 10 to 40 | Less affected than the α-carbons but can still provide structural information. | |

| ⁷Li | Solvent-Separated Ion Pair | -1.0 to 1.0 | Dependent on solvent and temperature. |

| Contact Ion Pair / Aggregate | 1.0 to 3.0 | Broader signals may be observed. | |

| ²⁷Al | Tetrahedral Aluminate | 140 to 180 | Broad signal expected due to the quadrupolar nucleus. |

Note: The predicted chemical shift ranges are inferred from data on similar lithium tetraalkylaluminates and organolithium compounds and may vary depending on solvent, concentration, and temperature.

Vibrational Spectroscopy (IR, Raman) for Bonding Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. wikipedia.org These methods are particularly useful for characterizing the nature of the chemical bonds within this compound, especially the Al-C bonds and the internal vibrations of the alkyl ligands.

IR Spectroscopy relies on the change in the dipole moment during a vibration. msu.edu The Al-C stretching vibrations in organoaluminum compounds typically appear in the far- to mid-infrared region. These vibrations are sensitive to the coordination environment of the aluminum atom and the nature of the alkyl groups. The C-H stretching and bending vibrations of the n-butyl and isobutyl groups will be prominent in the mid-infrared region (around 2850-3000 cm⁻¹ and 1350-1470 cm⁻¹, respectively). masterorganicchemistry.com

Raman Spectroscopy , which depends on a change in polarizability, is often more sensitive to the vibrations of homonuclear bonds and symmetric vibrations. dtic.mil Therefore, the symmetric Al-C stretching modes in the tetraalkylaluminate anion would be expected to give rise to strong Raman signals. harvard.edu This makes Raman spectroscopy a powerful tool for studying the core structure of the aluminate complex. The complementary nature of IR and Raman spectroscopy can aid in a more complete assignment of the vibrational modes. nyu.edu

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopy | Notes |

| C-H Stretching (Alkyl) | 2850 - 2980 | IR, Raman | Strong intensity in both, characteristic of sp³ C-H bonds. |

| C-H Bending (Alkyl) | 1350 - 1470 | IR, Raman | Multiple bands corresponding to methyl and methylene (B1212753) bending. |

| Al-C Stretching | 500 - 650 | IR, Raman | Sensitive to the geometry and coordination of the aluminum center. Raman may show strong symmetric stretches. |

| Al-C Bending & Skeletal | 200 - 400 | IR, Raman | Complex region with multiple overlapping modes. |

Note: These frequency ranges are based on general values for organoaluminum compounds and may be influenced by the specific structure and aggregation state of this compound.

Predictive Modeling for Reactivity and Design of Advanced Reagents

Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides a powerful tool for predicting the reactivity of complex organometallic reagents like this compound and for the rational design of new, more advanced reagents. researchgate.net These theoretical models can offer insights into aspects that are difficult to probe experimentally, such as transition state structures and reaction energetics.

By constructing a computational model of the [Al(n-Bu)(i-Bu)₃]⁻ anion and its interaction with the Li⁺ cation in various solvent environments, it is possible to calculate key properties that govern its reactivity. researchgate.net Geometry optimization calculations can predict the most stable three-dimensional structure of the ion pair or aggregate. Subsequent frequency calculations can verify that the optimized structure is a true minimum on the potential energy surface and can also be used to predict the IR and Raman spectra, aiding in the interpretation of experimental data. aip.orgijcce.ac.ir

To predict reactivity, computational models can be used to explore the potential energy surfaces of reactions involving this compound. For example, in its role as a reducing or alkylating agent, the reaction pathway with a model substrate can be mapped out. This involves locating the transition state structure and calculating the activation energy barrier, which provides a quantitative measure of the reaction rate. nih.gov By comparing the activation energies for different possible reaction pathways, the selectivity of the reagent can be predicted.

Furthermore, these predictive models are invaluable for the in-silico design of advanced reagents. mdpi.com By systematically modifying the structure of the aluminate, for instance, by changing the alkyl substituents or introducing different heteroatoms, computational screening can identify new reagents with tailored properties. For example, models could predict how changes in steric bulk or electronic properties of the alkyl groups would affect the reagent's reducing power or its selectivity in reactions. This computational pre-screening can significantly narrow down the number of candidate reagents that need to be synthesized and tested in the laboratory, accelerating the discovery of new and more effective chemical tools. arxiv.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.